4-Bromo-7-(trifluoromethyl)-1H-benzimidazole
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Overview
Description
4-Bromo-7-(trifluoromethyl)-1H-benzimidazole is a heterocyclic compound that contains both bromine and trifluoromethyl groups attached to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-(trifluoromethyl)-1H-benzimidazole typically involves the introduction of bromine and trifluoromethyl groups onto a benzimidazole scaffold. One common method involves the bromination of 7-(trifluoromethyl)-1H-benzimidazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include continuous flow synthesis techniques or the use of more efficient brominating agents to achieve higher yields and purity. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-(trifluoromethyl)-1H-benzimidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Bromo-7-(trifluoromethyl)-1H-benzimidazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Research: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Bromo-7-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological targets. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-7-(trifluoromethyl)quinoline
- 4-Bromo-7-(trifluoromethyl)benzofuran
- 4-Bromo-7-(trifluoromethyl)indole
Uniqueness
4-Bromo-7-(trifluoromethyl)-1H-benzimidazole is unique due to its specific combination of bromine and trifluoromethyl groups on a benzimidazole core. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding, which can be advantageous in various applications compared to other similar compounds.
Properties
Molecular Formula |
C8H4BrF3N2 |
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Molecular Weight |
265.03 g/mol |
IUPAC Name |
7-bromo-4-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-2-1-4(8(10,11)12)6-7(5)14-3-13-6/h1-3H,(H,13,14) |
InChI Key |
BVRMSICLBCGUGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)N=CN2)Br |
Origin of Product |
United States |
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